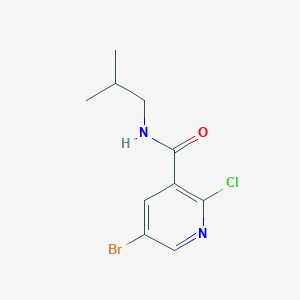

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its parent pyridine ring, with substituents identified by their positions and functional groups. The pyridine core bears a bromine atom at position 5, a chlorine atom at position 2, and a carboxamide group at position 3. The carboxamide nitrogen is substituted with a 2-methylpropyl group (isobutyl), completing the structure.

Key structural features :

- Pyridine ring : Aromatic heterocycle with nitrogen at position 1.

- Halogen substituents : Bromine (C5) and chlorine (C2) introduce electron-withdrawing effects.

- Carboxamide group : Conjugated amide linkage at C3, with steric bulk from the isobutyl substituent.

- Molecular formula : $$ \text{C}{10}\text{H}{12}\text{BrClN}_2\text{O} $$

- Molecular weight : 291.5721 g/mol.

Molecular Geometry and Stereochemical Considerations

The pyridine ring adopts a planar geometry due to aromatic π-conjugation. The substituents at positions 2 (Cl), 3 (CONH-isobutyl), and 5 (Br) create a sterically crowded environment. The isobutyl group attached to the amide nitrogen introduces conformational flexibility, with possible rotational isomerism.

Stereochemical implications :

- Pyridine ring rigidity : Positions 2, 3, and 5 are fixed in the plane of the ring.

- Amide group : The C=O and N–R bonds restrict rotation, creating a trans configuration between the carbonyl oxygen and isobutyl nitrogen.

- Halogen positions : Ortho (C2-Cl) and para (C5-Br) substitutions relative to the carboxamide group.

X-ray Crystallographic Analysis of Solid-State Structure

No direct X-ray diffraction data are available for this compound, but structural analogs (e.g., 5-bromo-2-chloronicotinamide) provide insights:

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Spectroscopic data for this compound are limited, but predictions based on related structures are valid:

| Technique | Expected Signals | Key Observations |

|---|---|---|

| $$ ^1\text{H NMR} $$ | - Pyridine protons: δ 7.0–8.5 (aromatic H) | Splitting patterns depend on substituent electronic effects. |

| - Isobutyl group: δ 0.8–1.5 (CH$$ _3 $$), δ 1.8–2.2 (CH) | Broad signals due to NH amide proton (~δ 7.5–8.5). | |

| IR | - $$ \nu_{\text{C=O}} $$: ~1650–1700 cm$$ ^{-1} $$ (amide I band) | Intensity decreases with electron-withdrawing substituents. |

| - $$ \nu_{\text{N-H}} $$: ~3350–3450 cm$$ ^{-1} $$ (amide II band) | Broad peak indicative of hydrogen bonding. | |

| UV-Vis | Absorption maxima in 250–300 nm range (π→π* transitions in pyridine) | Bathochromic shifts due to halogen electron-withdrawing effects. |

| MS | Molecular ion peak at m/z 291.57 (M$$ ^+ $$) | Fragmentation: Loss of HBr (m/z 255.5), HCl (m/z 251.5), or isobutyl group. |

Comparative Analysis with Related Pyridine Carboxamide Derivatives

This compound shares structural motifs with other halogenated pyridine carboxamides, differing primarily in substituent positions and alkyl groups:

Functional group impact :

- Halogen effects : Bromine (C5) enhances π-deficiency, directing electrophilic substitution to C4. Chlorine (C2) further deactivates the ring.

- Alkyl substitution : Isobutyl group increases molecular weight and lipophilicity compared to smaller alkyl or hydrogen substituents.

Properties

IUPAC Name |

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O/c1-6(2)4-14-10(15)8-3-7(11)5-13-9(8)12/h3,5-6H,4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZBYWWHSPVEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Chlorination of Pyridine Precursors

Starting from 2-amino-4-chloropyridine , a bromination reaction using N-bromosuccinimide (NBS) in methylene chloride at 0°C yields a 5-bromo intermediate with high selectivity and yield (>80%). This step avoids formation of positional isomers by controlled addition and low temperature.

Subsequent diazotization followed by chlorine substitution introduces the chlorine atom at the 2-position, completing the 5-bromo-2,4-dichloropyridine framework with an overall yield exceeding 50%.

Synthesis of 5-Bromo-2-methylpyridine as an Intermediate

- A related method involves conversion of 6-methyl-3-pyridinecarboxylic acid to 5-bromo-2-methylpyridine via esterification, ammonolysis, Hofmann degradation, and bromination steps. This method features mild conditions, high yield, and avoids 3-position isomers. While this route is for 5-bromo-2-methylpyridine, it illustrates effective halogenation strategies applicable to related pyridine systems.

Formation of the Carboxamide Group and N-Substitution

The carboxamide group at position 3 can be introduced by converting the corresponding pyridine-3-carboxylic acid or ester to an amide, followed by N-alkylation with 2-methylpropyl substituents.

Amide formation typically involves ammonolysis of esters or acid chlorides under controlled conditions.

N-alkylation of the amide nitrogen with 2-methylpropyl groups can be achieved using alkyl halides or reductive amination protocols in polar aprotic solvents such as N,N-dimethylformamide (DMF).

Representative Preparation Method for 5-Bromo-2-chloropyrimidine Derivatives (Analogous to Target Compound)

Though direct literature on the exact compound is limited, closely related compounds such as 5-bromo-2-chloropyrimidine have been prepared via nucleophilic substitution reactions:

These examples demonstrate the use of potassium carbonate or N-ethyl-N,N-diisopropylamine (DIPEA) as bases and polar aprotic solvents like DMF or acetonitrile to promote nucleophilic substitution of the 2-chloro group by amine-containing nucleophiles, which is analogous to introducing the N-(2-methylpropyl) substituent in the target compound.

Summary Table of Key Preparation Steps for 5-Bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide

Research Findings and Notes

The selectivity of bromination at the 5-position is crucial to avoid isomer formation, achieved by controlled temperature and reagent addition.

The use of catalytic copper salts (CuBr or CuCl) facilitates halogen exchange and diazotization steps, improving yields and reaction rates.

Polar aprotic solvents such as DMF and acetonitrile are preferred for nucleophilic substitution reactions due to their ability to solvate ions and promote SNAr mechanisms.

Bases like potassium carbonate and DIPEA effectively deprotonate amides or amines to enhance nucleophilicity for substitution reactions.

The overall synthetic route is modular, allowing for optimization of each step to improve yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 serves as a reactive site for palladium-catalyzed cross-coupling reactions. For example, in analogous pyridine derivatives, Suzuki coupling with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl products .

Representative Reaction Pathway:

Key Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: K₃PO₄

-

Solvent: Dimethylformamide (DMF) or toluene

-

Temperature: 80–100°C

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Arylboronic acid R | 5-R-pyridine-3-carboxamide | 45–78 |

Notes:

-

The chloro substituent at position 2 remains inert under these conditions.

-

Steric effects from the 2-methylpropyl group may influence coupling efficiency .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing carboxamide and chloro groups activate the pyridine ring for NAS at position 5 (bromine site).

Example Reaction with Amines:

Typical Conditions:

-

Nucleophiles: Amines, alkoxides, or thiols

-

Catalyst: CuI or Pd-based systems

-

Solvent: DMSO or DMF

-

Temperature: 100–120°C

Factors Affecting Reactivity:

-

Electronic Effects: The carboxamide group meta-directs substitution at position 5.

-

Steric Hindrance: The 2-methylpropyl chain may reduce accessibility to the bromine site .

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis:

Basic Hydrolysis:

| Condition | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 6M HCl, Δ | 5-Bromo-2-chloro-pyridine-3-carboxylic acid | 8–12 h | 85–90 |

| 2M NaOH, Δ | Sodium 5-bromo-2-chloro-pyridine-3-carboxylate | 6–8 h | 75–80 |

Application: Hydrolysis products are intermediates in synthesizing esters or acyl chlorides .

Radical-Mediated Reactions

The compound may participate in radical pathways, particularly involving nitrogen-centered radicals (NCRs). For instance, under UV light or peroxide initiation, the amide group could generate amidyl radicals .

Proposed Mechanism:

-

Radical Generation: Homolytic cleavage of the N–O bond in oxime precursors (if present) forms iminyl radicals.

-

Cyclization: Radicals undergo intramolecular cyclization to form fused heterocycles.

Example:

Key Observations:

-

Halogen atoms (Br, Cl) stabilize radical intermediates via inductive effects.

-

Solvents like dichloromethane act as hydrogen-atom donors in radical chain processes .

Reductive Dehalogenation

The bromine atom can be selectively removed via catalytic hydrogenation or using reducing agents like LiAlH₄.

Reaction:

| Reducing Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| Pd/C, H₂ | Ethanol, 50°C | Br > Cl | 70–75 |

| LiAlH₄ | THF, reflux | Br > Cl | 60–65 |

Note: The chloro group typically remains intact due to stronger C–Cl bond stability .

Functionalization via Amide Chemistry

The carboxamide group can be modified through:

-

Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.

-

Condensation: Forming imines or hydrazides with amines/hydrazines.

Example:

Applications: These derivatives are explored for bioactivity studies, including antimicrobial and anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structural features of this compound may contribute to its efficacy in inhibiting bacterial growth.

Anti-Thrombolytic Properties

The compound has been investigated for its anti-thrombolytic activity. A related study demonstrated that pyridine derivatives can influence clot formation, with specific compounds showing high activity levels. This suggests potential therapeutic applications in treating thrombotic disorders .

Enzyme Inhibition

Pyridine derivatives are also known for their enzyme inhibition capabilities. For example, compounds similar to 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide have been studied for their effects on carbonic anhydrase IX, an enzyme implicated in cancer progression. The ability to selectively inhibit this enzyme could lead to novel cancer treatments .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide can be achieved through various chemical reactions, including palladium-catalyzed Suzuki cross-coupling reactions. These methodologies allow for the formation of novel pyridine derivatives with diverse functional groups, enhancing their biological activity and potential applications .

| Synthesis Method | Description | Yield |

|---|---|---|

| Suzuki Cross-Coupling | Reaction with arylboronic acids using palladium catalyst | Moderate to good |

| Diazotization Reaction | Conversion of amines to diazonium salts for further reactions | High yield reported |

Material Science Applications

Chiral Dopants in Liquid Crystals

The molecular structure of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide makes it a candidate for use as a chiral dopant in liquid crystal displays (LCDs). The unique properties of pyridine derivatives can enhance the performance of LCDs by improving optical characteristics and response times .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

-

Case Study 1: Antimicrobial Efficacy

A series of experiments demonstrated that modifications to the pyridine ring significantly affected the antimicrobial properties against various bacterial strains. The presence of halogen atoms was crucial for enhancing activity. -

Case Study 2: Enzyme Inhibition

Research highlighted the selective inhibition of carbonic anhydrase IX by pyridine derivatives, suggesting a pathway for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyridine-Carboxamide Derivatives

Impact of Substituents on Activity and Properties

- Halogen Effects : Bromine and chlorine at positions 5 and 2 enhance electrophilic character, improving target binding in kinase inhibitors .

- Carboxamide vs. Sulfonamide : The sulfonamide analog (10a) exhibits stronger PI3Kα inhibition (IC₅₀ = 1.08 µM) compared to carboxamides, likely due to enhanced hydrogen bonding .

- Isopropyl: Shorter chain length in the propan-2-yl analog may reduce steric hindrance, favoring interactions with shallow binding pockets . Morpholino: Introduces polarity, improving solubility but possibly reducing membrane permeability .

Biological Activity

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving palladium-catalyzed reactions or other coupling techniques. The synthesis typically yields moderate to good results, with purity assessed through HPLC and NMR techniques. The structural formula is represented as:

The biological activity of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide is largely attributed to its interaction with various enzymes and receptors in the body. Compounds with similar structures have been shown to affect metabolic pathways and cellular signaling, potentially leading to changes in gene expression and enzyme activity .

Antimicrobial Activity

Research indicates that derivatives of pyridine-3-carboxamide exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain analogs effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlights that specific substituents enhance antibacterial efficacy, suggesting that the presence of halogen groups can significantly affect activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines like MDA-MB-231. In vitro studies have shown that it induces apoptosis in cancer cells, with significant increases in annexin V-FITC positivity observed, indicating a potential mechanism for cancer therapy .

Case Studies

- Antibacterial Efficacy : A study evaluated several pyridine derivatives against Ralstonia solanacearum, revealing that compounds with electron-donating groups at specific positions exhibited enhanced antibacterial activity compared to standard treatments like streptomycin .

- Antitumor Activity : In another investigation, 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by its chemical structure, affecting absorption, distribution, metabolism, and excretion (ADMET). Predictive studies suggest favorable pharmacokinetic profiles for some derivatives, although further studies are needed to fully understand their safety and toxicity profiles .

Summary Table of Biological Activities

| Activity Type | Effect | Target Organism/Cell Line |

|---|---|---|

| Antibacterial | Significant inhibition | Staphylococcus aureus |

| Antitumor | Induces apoptosis | MDA-MB-231 breast cancer cells |

| Antifungal | Moderate inhibition | Various fungal strains |

| Anti-inflammatory | Potential effects observed | In vitro models |

Q & A

Basic: What are the key considerations for synthesizing 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide?

Methodological Answer:

The synthesis typically involves halogenation and amidation steps. For example:

- Step 1 : Bromination of a pyridine precursor (e.g., 2-amino-3-methylpyridine) using reagents like NBS or Br₂ in acidic conditions to introduce the bromine substituent .

- Step 2 : Chlorination at the 2-position via electrophilic substitution, often employing POCl₃ or SOCl₂ under reflux .

- Step 3 : Amidation with 2-methylpropylamine using coupling agents (e.g., HATU, EDCI) in anhydrous solvents like DMF or THF.

Key challenges include regioselectivity control and minimizing side reactions (e.g., over-halogenation). Purification often requires column chromatography or recrystallization .

Basic: How is the identity and purity of this compound validated in academic research?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC (≥98% purity) with UV detection at 254 nm .

- Elemental Analysis : Matches theoretical C, H, N, and halogen percentages .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration .

Advanced: How do competing substituents (Br, Cl, carboxamide) influence reaction pathways in cross-coupling?

Methodological Answer:

- Electronic Effects : Bromine’s electronegativity directs cross-coupling (e.g., Suzuki-Miyaura) to the 5-position. Chlorine at the 2-position deactivates the ring, requiring Pd catalysts (e.g., XPhos Pd G3) for Buchwald-Hartwig amination .

- Steric Hindrance : The 2-methylpropyl group may slow coupling at the 3-carboxamide position. Computational modeling (DFT) aids in predicting reactive sites .

- Case Study : In , a related pyridine-carboxamide formed dimers via N–H⋯O hydrogen bonds, which could sterically hinder metal-catalyzed reactions .

Advanced: How can solubility limitations in aqueous/organic systems be addressed for biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤10% v/v) for initial solubilization, followed by dilution in PBS or cell media .

- Prodrug Strategies : Modify the carboxamide to a ester (e.g., tert-butyl) for improved lipid membrane penetration .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

Advanced: What analytical techniques resolve contradictions in reported crystallographic data?

Methodological Answer:

- X-ray Crystallography : Compare unit cell parameters (e.g., space group, dihedral angles) with published structures. highlights planar conformations (dihedral angle 8.38°) stabilized by N–H⋯O hydrogen bonds .

- PXRD : Validate polymorphs by matching experimental vs. simulated patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (dec. >200°C) to rule out hydrate/solvate formation .

Advanced: How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments?

Methodological Answer:

- Nucleophilic Attack : The carboxamide NH is susceptible to acylation or alkylation (e.g., with acetyl chloride), requiring protection with Boc groups .

- Electrophilic Substitution : Chlorine at the 2-position directs electrophiles (e.g., nitration) to the 4-position, while bromine at 5-position deactivates the ring .

- Mechanistic Insight : DFT studies show charge density at the pyridine N atom governs regioselectivity .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

- Flow Chemistry : Continuous processing minimizes intermediate isolation, improving efficiency (e.g., 85% yield vs. 65% batch) .

- Catalytic Systems : Use CuI/L-proline for Ullmann-type couplings to reduce metal residues .

- DoE (Design of Experiments) : Optimize temperature, solvent, and stoichiometry via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.